what is the chemical structure of Uredepa
what is the chemical structure of Uredepa
An In-depth Technical Guide to the Chemical and Pharmacological Profile of Uredepa
Executive Summary
Uredepa is a bifunctional aziridine-containing organophosphorus compound with significant historical interest for its biological activity. Classified as an alkylating agent, it has been investigated for its antineoplastic properties and, more extensively, as an insect chemosterilant.[1][2] Its mechanism of action is predicated on the high reactivity of its two aziridine rings, which covalently bind to and cross-link biological macromolecules, most notably DNA. This action disrupts cellular replication and transcription, leading to cytotoxicity. This technical guide provides a comprehensive overview of Uredepa's chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant pharmacological and analytical considerations for researchers and drug development professionals.
Chemical Identity and Core Structure
Uredepa is a synthetic compound characterized by a central phosphorus atom bonded to two ethylenimine (aziridine) rings and an ethyl carbamate moiety.[2] This unique combination of functional groups dictates its chemical reactivity and biological function.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers across various chemical and regulatory databases.
| Identifier | Value |
| Common Name | Uredepa[3] |
| IUPAC Name | ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate[4] |
| CAS Name | [Bis(1-aziridinyl)phosphinyl]carbamic acid ethyl ester[2] |
| Synonyms | AB-100, NSC-37095, Avinar, Uredepum, Urethimine[2][4][5] |
| CAS Number | 302-49-8[1][2] |
| Molecular Formula | C₇H₁₄N₃O₃P[1][4][6] |
| SMILES | CCOC(=O)NP(=O)(N1CC1)N2CC2[1][6] |
Structural Representation
The core structure of Uredepa features a pentavalent phosphorus atom at its center, forming a phosphoryl group (P=O). This phosphorus is bonded to the nitrogen atoms of two highly strained three-membered aziridine rings and the nitrogen of an ethyl carbamate group. The aziridine rings are the primary pharmacophores responsible for the molecule's alkylating activity.
Caption: 2D Chemical Structure of Uredepa.
Physicochemical Properties
Uredepa's physical and chemical characteristics are crucial for its handling, formulation, and biological activity. It is a crystalline solid that is readily soluble in water; however, it is unstable in aqueous solutions, where it undergoes decomposition.[2]
| Property | Value | Source |
| Molecular Weight | 219.18 g/mol | [1][2][4][6] |
| Appearance | Crystals (from benzene + cyclohexane) | [2] |
| Melting Point | 88-90 °C | [2] |
| Solubility | Readily soluble in water | [2] |
| Stability | Decomposes in aqueous solution | [2] |
| LogP (calculated) | -0.3 to 0.14 | [4][5] |
Synthesis
The preparation of Uredepa was first outlined by Bardos et al. in 1959.[2] While the specific details require consulting the original literature, a plausible synthetic route can be inferred from the principles of organophosphorus chemistry. The synthesis would logically involve the formation of the P-N bonds, typically by reacting a suitable phosphorus oxychloride derivative with the corresponding amines.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the P-N bonds, identifying ethyl carbamate, aziridine, and phosphorus oxychloride as key precursors.
Caption: Retrosynthetic pathway for Uredepa.
Proposed Synthetic Protocol
The following protocol is a generalized representation based on established chemical principles for forming such structures.
Step 1: Synthesis of Ethyl N-(dichlorophosphoryl)carbamate
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To a cooled (0 °C), stirred solution of phosphorus oxychloride (POCl₃) in an anhydrous aprotic solvent (e.g., dichloromethane), add one equivalent of ethyl carbamate.
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Add a non-nucleophilic base, such as triethylamine, dropwise to scavenge the HCl byproduct.
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Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC or NMR.
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Filter the resulting salt and remove the solvent under reduced pressure to yield the intermediate, ethyl N-(dichlorophosphoryl)carbamate.
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Causality: Using POCl₃ provides the reactive P-Cl bonds necessary for substitution. The base is critical to prevent the protonation of the carbamate nitrogen, which would render it non-nucleophilic, and to neutralize the acid generated, which could otherwise lead to side reactions.
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Step 2: Reaction with Aziridine to form Uredepa
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Dissolve the crude ethyl N-(dichlorophosphoryl)carbamate intermediate in an anhydrous aprotic solvent.
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Cool the solution to 0 °C and add two equivalents of aziridine slowly, maintaining the low temperature.
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Add two additional equivalents of triethylamine or another suitable base to neutralize the generated HCl.
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Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) for several hours.
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Upon completion, filter the triethylamine hydrochloride salt.
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Purify the crude product by recrystallization from a suitable solvent system, such as benzene and cyclohexane, to yield pure Uredepa crystals.[2]
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Causality: Aziridine acts as the nucleophile, displacing the chloride ions on the phosphorus center. Precise stoichiometric control and low temperatures are essential due to the high reactivity and potential for polymerization of aziridine.
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Mechanism of Action
Uredepa is a classic example of a bifunctional alkylating agent. Its cytotoxic and chemosterilant effects stem from its ability to form covalent bonds with nucleophilic groups in cellular macromolecules.[4]
Activation and DNA Alkylation
The mechanism is initiated by the nucleophilic attack of a biological molecule on one of the carbon atoms of the strained aziridine ring. This process is facilitated by protonation of the aziridine nitrogen under physiological conditions, which makes the ring more susceptible to opening. As a bifunctional agent, Uredepa can react twice, allowing it to form cross-links. The primary target for such alkylating agents is the N7 position of guanine residues in DNA.
Formation of DNA Cross-links and Cytotoxicity
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Mono-adduct Formation: One aziridine ring of Uredepa reacts with the N7 of a guanine base on a DNA strand.
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Cross-link Formation: The second aziridine ring then reacts with another guanine base on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).
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Consequences: Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby inhibiting both DNA replication and transcription. This blockage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).
Caption: Mechanism of action of Uredepa leading to apoptosis.
Pharmacological and Toxicological Profile
Antineoplastic and Chemosterilant Activity
Uredepa has been categorized as an antineoplastic agent belonging to the aziridine class of alkylating agents.[2][6] Its investigation by the National Cancer Institute, under the designation NSC-37095, underscores its consideration as a potential cancer therapeutic.[4] However, its most documented application is as an experimental insect chemosterilant, where its ability to induce sterility was explored as a method for pest control.[1][2]
Toxicological Considerations
As with all alkylating agents, the activity of Uredepa is not specific to cancer cells or insect reproductive cells. Its mechanism poses a significant toxicological risk to healthy, rapidly dividing cells in vertebrates.
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Myelosuppression: Bone marrow is highly susceptible, which can lead to anemia, neutropenia, and thrombocytopenia.
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Mutagenicity and Carcinogenicity: By directly damaging DNA, Uredepa is expected to be mutagenic and is a potential carcinogen, a known class effect of alkylating agents.
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Gastrointestinal Toxicity: The rapidly dividing cells of the gastrointestinal lining are also a likely target, leading to nausea, vomiting, and diarrhea.
Analytical Methodologies
Specific, validated analytical methods for Uredepa are not widely published in recent literature. However, a robust analytical workflow for its quantification and identification can be designed using standard pharmaceutical analysis techniques.
Proposed Analytical Workflow
A typical workflow for analyzing Uredepa in a biological or environmental sample would involve extraction, chromatographic separation, and detection.
Caption: Proposed analytical workflow for Uredepa.
Experimental Protocol: HPLC-UV Quantification
This protocol describes a hypothetical method for quantifying Uredepa.
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Standard Preparation: Prepare a stock solution of Uredepa in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
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Sample Preparation: For a plasma sample, perform a protein precipitation with acetonitrile followed by centrifugation. Evaporate the supernatant and reconstitute in the mobile phase.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection:
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Detector: UV-Vis Diode Array Detector (DAD).
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Wavelength: Monitor at a suitable wavelength determined by a UV scan (likely in the low UV range, e.g., 210 nm, due to the absence of a strong chromophore).
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Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Uredepa in the sample by interpolating its peak area from the curve.
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System Suitability: Before analysis, perform system suitability tests (e.g., tailing factor, theoretical plates, and injection repeatability) to ensure the system is performing correctly.
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Conclusion
Uredepa is a bifunctional alkylating agent whose chemical structure, dominated by two reactive aziridine rings, defines its biological activity. While it was explored for its antineoplastic potential, its application has been primarily in the experimental realm as an insect chemosterilant. The inherent cytotoxicity and lack of specificity, common to early alkylating agents, likely limited its clinical development in an era of advancing targeted therapies. Nevertheless, Uredepa remains a valuable case study for understanding the structure-activity relationships of aziridine-based compounds and serves as a reference point in the fields of medicinal chemistry and toxicology.
References
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DrugFuture. (n.d.). Uredepa. Retrieved from DrugFuture Chemical Index Database. [Link]
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Compendium of Pesticide Common Names. (n.d.). uredepa data sheet. Retrieved from alanwood.net. [Link]
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National Center for Biotechnology Information. (n.d.). Uredepa. PubChem Compound Summary for CID 9332. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). UREDEPA. Retrieved from gsrs.ncats.nih.gov. [Link]
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Drug Central. (n.d.). uredepa. Retrieved from drugcentral.org. [Link]
